4-Bromo-1-ethyl-1H-1,2,3-triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-ethyltriazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-2-8-3-4(5)6-7-8/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRHFRKPPWAXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393532-87-0 | |
| Record name | 4-bromo-1-ethyl-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Bromo 1 Ethyl 1h 1,2,3 Triazole and Its Derivatives
Strategies for the Formation of the 1,2,3-Triazole Core
The formation of the 1,2,3-triazole heterocyclic system is a cornerstone of modern organic synthesis, with several catalytic and non-catalytic methods available to chemists.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes to Bromotriazoles
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely utilized 'click chemistry' reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. acs.org In the context of producing bromotriazoles, a key challenge is the handling of volatile and unstable bromoalkynes. A significant advancement in this area is the use of stable bromoalkyne surrogates.
One such effective strategy involves the use of bromo(phosphoryl)ethyne as a bromoethyne (B3344055) equivalent. acs.orgacs.orgnih.gov A one-shot dephosphorylative CuAAC reaction of bromo(phosphoryl)ethyne with an organic azide (B81097), such as ethyl azide, in the presence of a copper(I) catalyst, selectively affords the 4-bromotriazole product. acs.orgacs.org This process can be carried out in a one-shot manner, avoiding the direct handling of volatile bromoethyne. acs.orgacs.org The addition of a proton source like methanol/water is often crucial for the regeneration of the copper catalyst. acs.orgacs.orgacs.org This methodology is applicable to a range of benzyl (B1604629) and alkyl azides. acs.orgacs.org
Conversely, a direct CuAAC reaction using a dual catalyst system of CuI/Cu(OAc)₂ with bromo(phosphoryl)ethyne can lead to the formation of 5-bromo-4-phosphoryltriazoles, demonstrating process-controlled regiodivergence. acs.orgnih.govresearchgate.net
Table 1: Examples of Copper-Catalyzed Synthesis of Bromotriazoles
| Azide Substrate | Catalyst System | Product | Yield | Regioselectivity (4-bromo:5-bromo) |
|---|---|---|---|---|
| 4-Methoxybenzyl azide | CuI/Cu(OAc)₂ | 5-Bromo-4-(phosphoryl)triazole derivative | 78% | 99:1 |
| 4-Bromobenzyl azide | CuI/Cu(OAc)₂ | 5-Bromo-4-(phosphoryl)triazole derivative | 72% | 99:1 |
| 4-Cyanobenzyl azide | CuI/Cu(OAc)₂ | 5-Bromo-4-(phosphoryl)triazole derivative | 75% | 99:1 |
| 2-Phenethyl azide | CuI/Cu(OAc)₂ | 5-Bromo-4-(phosphoryl)triazole derivative | 74% | 99:1 |
| Cyclohexyl azide | CuI/Cu(OAc)₂ | 5-Bromo-4-(phosphoryl)triazole derivative | 13% | 99:1 |
| 4-Bromophenyl azide | CuI/Cu(OAc)₂ | 5-Bromo-4-(phosphoryl)triazole derivative | 48% | >99:1 |
Data sourced from multiple studies on CuAAC reactions. acs.orgacs.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and Other Metal-Catalyzed Methods
In contrast to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles. nih.govacs.orgchalmers.se This complementary regioselectivity is a powerful tool in the synthesis of diverse triazole libraries. The reaction is typically catalyzed by ruthenium(II) complexes, such as [CpRuCl] complexes (where Cp is pentamethylcyclopentadienyl). nih.govresearchgate.net These catalysts have been shown to be effective for the reaction of primary and secondary azides with a wide array of terminal and even internal alkynes. nih.govacs.org
The mechanism of RuAAC is proposed to proceed through an oxidative coupling of the azide and alkyne to a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to form the 1,5-disubstituted triazole product. nih.govresearchgate.net While highly effective for generating the 1,5-regioisomer, the direct synthesis of 4-bromo-1,2,3-triazoles via RuAAC is less common as it would require a pre-brominated internal alkyne and would still favor substitution at the C5 position.
Other metals, such as palladium, have been employed in triazole synthesis, often in post-functionalization steps or in one-pot multi-component reactions. acs.orgorganic-chemistry.org For instance, palladium-catalyzed coupling reactions can be used to modify triazoles synthesized via other means. acs.org
Metal-Free Approaches for 1,2,3-Triazole Synthesis
Concerns about the potential toxicity and cost of metal catalysts have driven the development of metal-free synthetic routes to 1,2,3-triazoles. researchgate.netthieme-connect.com These methods often rely on the principles of organocatalysis or the use of highly reactive starting materials.
One notable metal-free approach involves the reaction of enaminones with tosyl azide, promoted by a base, to yield N-substituted 1,2,3-triazoles. organic-chemistry.org Another strategy utilizes the [3+2] cycloaddition of azides with activated alkenes, such as α-bromoacroleins. nih.gov The reaction between an azide and α-bromoacrolein is thought to proceed via a cycloaddition, facilitated by the electron-withdrawing nature of the bromine atom, followed by the elimination of hydrogen bromide to form the aromatic triazole ring. nih.gov
Furthermore, metal-free, three-component reactions of α-acetyl-α-diazomethane sulfonamides, primary aliphatic amines, and aromatic aldehydes have been developed for the synthesis of 1,5-disubstituted 1,2,3-triazoles. acs.org These reactions can proceed in a single step at room temperature or in a two-step process involving the isolation of a triazoline intermediate. acs.org
Regioselective Synthesis of 4-Substituted 1,2,3-Triazoles
The ability to control the substitution pattern on the triazole ring is of paramount importance for tuning the properties of the final compound. As highlighted previously, the choice of catalyst is a primary determinant of regioselectivity in azide-alkyne cycloadditions. CuAAC typically yields 1,4-disubstituted products, making it the method of choice for accessing the 1,4-regioisomer of compounds like 4-bromo-1-ethyl-1H-1,2,3-triazole. acs.orgscielo.br In contrast, RuAAC directs the synthesis towards 1,5-disubstituted triazoles. acs.orgchalmers.se
For the synthesis of 1,4,5-trisubstituted triazoles, several strategies exist. These include the use of haloalkynes in CuAAC reactions to trap the copper-triazolide intermediate for further functionalization. nih.gov Metal-free methods, such as the reaction of β-carbonyl phosphonates with azides in the presence of cesium carbonate, can also provide regio- and chemoselective access to multisubstituted triazoles. nih.govacs.org
A one-pot, two-stage strategy for the synthesis of 4-halotriazoles involves the reaction of non-activated alkynes with an organomagnesium reagent, followed by the addition of an aryl azide and an N-halosuccinimide to furnish the desired 4-chloro-, 4-bromo-, or 4-iodotriazoles. beilstein-journals.org
Introduction of the Bromo Substituent at the C4 Position
The placement of a bromine atom specifically at the C4 position of the 1,2,3-triazole ring can be achieved either during the ring-forming cycloaddition reaction or by direct halogenation of a pre-formed triazole.
Direct Bromination Reactions on Triazole Rings
Direct bromination of a pre-formed 1-ethyl-1H-1,2,3-triazole ring is a potential route to this compound. However, the regioselectivity of electrophilic aromatic substitution on the triazole ring can be complex.
Palladium-catalyzed C-H halogenation has emerged as a powerful tool for the late-stage functionalization of heterocyclic compounds. acs.org For 4-aryl-1,2,3-triazoles, selective palladium-catalyzed C-H ortho-halogenation on the aryl ring can be achieved using the triazole as a directing group. acs.org While this specific methodology focuses on the aryl substituent, it demonstrates the principle of directed halogenation.
More direct approaches involve the use of brominating agents on the triazole ring itself. For example, 4,5-dibromo-1H-1,2,3-triazole can be synthesized and subsequently undergo selective reactions at one of the bromine-bearing carbons. researchgate.net The synthesis of unsymmetrical 4-bromo-5-iodo-1,2,3-triazole from bromo-1,2,3-triazole has also been reported, showcasing methods for selective halogenation. researchgate.net The reaction of 1,2,3-triazole with diiodo-5,5-dimethylhydantoin (DIH) or N-halosuccinimides (NXS) are common methods for halogenation. researchgate.net
Synthesis via Brominated Alkyne or Azide Precursors
A primary strategy for introducing a bromine atom at the 4-position of the triazole ring is through the use of brominated precursors in the quintessential azide-alkyne cycloaddition reaction.
One approach involves the reaction of 1-bromoalkynes with azides. For instance, iridium dimer complexes have been shown to catalyze the [3+2] cycloaddition reaction between azides and 1-bromoalkynes, affording 1,5-disubstituted 4-bromo-1,2,3-triazoles in good yields under mild conditions. nih.gov This method provides a direct pathway to 1,4,5-trisubstituted triazoles.
Another strategy utilizes bromo(phosphoryl)ethyne in a copper-catalyzed process. The reaction of bromo(phosphoryl)ethyne with an azide, promoted by potassium hydroxide, leads to the formation of 4-bromo-1,2,3-triazoles. acs.org This method's regioselectivity is controlled by the bulky phosphoryl group, which directs the substitution pattern. acs.org
Furthermore, a one-pot, two-stage synthesis of 4-halotriazoles has been described where nonactivated alkynes react with organic azides in the presence of MeMgCl and N-halosuccinimide. beilstein-journals.org This method allows for the synthesis of 4-chloro-, 4-bromo-, and 4-iodo-1,2,3-triazoles. beilstein-journals.org
The following table summarizes the synthesis of brominated triazoles using brominated precursors:
Table 1: Synthesis of Brominated Triazoles via Brominated Precursors| Catalyst/Reagent | Precursors | Product | Key Features |
|---|---|---|---|
| Iridium dimer complexes | Azides and 1-bromoalkynes | 1,5-disubstituted 4-bromo-1,2,3-triazoles | Mild conditions, direct route to 1,4,5-trisubstituted triazoles. nih.gov |
| CuI/KOH | Bromo(phosphoryl)ethyne and azides | 4-bromo-1,2,3-triazoles | Regioselectivity controlled by the bulky phosphoryl group. acs.org |
| MeMgCl/N-halosuccinimide | Nonactivated alkynes and organic azides | 4-halotriazoles | One-pot, two-stage synthesis. beilstein-journals.org |
Control of Regioselectivity in Bromination
Achieving the desired regiochemistry in the bromination of 1,2,3-triazoles is a critical aspect of their synthesis. Direct bromination of a pre-formed 1-ethyl-1H-1,2,3-triazole can lead to a mixture of isomers. Therefore, methods that offer high regioselectivity are particularly valuable.
One effective strategy for controlling regioselectivity is the use of directing groups. For example, the presence of a bulky substituent at a specific position can sterically hinder the approach of the brominating agent to adjacent positions, thereby directing bromination to a less hindered site. acs.org
Another approach involves a process-controlled regiodivergent copper-catalyzed synthesis. By carefully selecting the reaction conditions and reagents, such as using bromo(phosphoryl)ethyne, it is possible to selectively synthesize either 4-bromo- or 5-bromotriazoles. acs.org In the case of forming 4-bromotriazoles, a one-shot dephosphorylation of the bromo(phosphoryl)ethyne with an azide is promoted by potassium hydroxide. acs.org
Furthermore, the halogenation of 2-substituted-1,2,3-triazoles can be achieved with high regioselectivity via sp2 C-H activation. researchgate.netrsc.org This method is compatible with various functional groups and has been used for the synthesis of key intermediates. researchgate.netrsc.org
The table below outlines methods for controlling regioselectivity in triazole bromination:
Table 2: Control of Regioselectivity in Triazole Bromination| Method | Description | Outcome |
|---|---|---|
| Use of Directing Groups | A bulky substituent sterically hinders certain positions, guiding the brominating agent to a specific site. acs.org | High regioselectivity for the desired bromo-isomer. acs.org |
| Process-Controlled Regiodivergent Synthesis | Copper-catalyzed reaction of bromo(phosphoryl)ethyne with an azide, where conditions are tuned to favor either the 4-bromo or 5-bromo product. acs.org | Selective formation of 4-bromo- or 5-bromotriazoles. acs.org |
| sp2 C-H Activation | Halogenation of 2-substituted-1,2,3-triazoles via palladium-catalyzed C-H activation. researchgate.netrsc.org | Highly regioselective halogenation. researchgate.netrsc.org |
Introduction of the Ethyl Group at the N1 Position
The installation of the ethyl group at the N1 position of the 1,2,3-triazole ring is a key step in the synthesis of the target compound. This can be accomplished through various N-alkylation strategies or as part of a one-pot multicomponent reaction.
N-alkylation of a pre-formed 4-bromo-1H-1,2,3-triazole with an ethylating agent is a common approach. However, this reaction can potentially yield a mixture of N1 and N2-alkylated isomers. The regioselectivity of this alkylation is influenced by several factors, including the nature of the substrate, the alkylating agent, the base, and the solvent.
Studies have shown that the alkylation of 4(5)-nitro-1,2,3-triazole with various alkylating agents in the presence of a base can lead to a mixture of N1, N2, and N3-substituted products, with the N2-isomer often being the major product. nih.gov For the synthesis of N1-substituted triazoles, specific conditions are required to favor this isomer. The reaction of a orientjchem.orgCurrent time information in Bangalore, IN.acs.orgtriazole salt with an alkylating agent containing electron-withdrawing groups can result in a higher proportion of the N2-alkylated product. google.com
To achieve selective N1-alkylation, organocatalytic methods have been developed. beilstein-journals.org Additionally, the use of specific protecting groups can direct the alkylation to the desired nitrogen atom. For instance, N3-alkylation of 1-(pivaloyloxymethyl)-1,2,3-triazoles followed by dealkylation can yield 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org
The alkylation of 5-aryl-4-fluoro-1,2,3-triazole has been shown to yield the N2-substituted product with high selectivity. scielo.br In contrast, to obtain the N1-ethyl isomer, one might consider starting with ethyl azide and reacting it with a suitable alkyne.
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of 1,4-disubstituted 1,2,3-triazoles. orientjchem.orgtandfonline.comnih.gov These reactions involve the in situ generation of an organic azide, which then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne. nih.gov
For the synthesis of this compound, a one-pot procedure could involve the reaction of an ethyl halide (to generate ethyl azide in situ), a source of bromine (such as a brominated alkyne), and a copper catalyst. nih.gov This approach circumvents the need to isolate potentially unstable azide intermediates. nih.gov
The CuAAC reaction is a cornerstone of "click chemistry" and is widely used for its reliability and high yields in synthesizing 1,4-disubstituted 1,2,3-triazoles. tandfonline.comscispace.com Various copper sources, including copper nanoparticles on activated carbon, can catalyze these multicomponent reactions in environmentally friendly solvents like water. acs.org
The following table provides an overview of one-pot syntheses for 1,2,3-triazoles:
Table 3: One-Pot Multicomponent Syntheses of 1,2,3-Triazoles| Catalyst System | Reactants | Product | Key Features |
|---|---|---|---|
| CuI/Triethylamine | Substituted imidazole, NaN3, benzyl bromide | 1,2,3-triazole derivatives | Simple method for biologically important triazoles. orientjchem.org |
| Copper Nanoparticles on Activated Carbon | Epoxides, alkynes, sodium azide | β-hydroxy-1,2,3-triazoles | Reusable catalyst, high catalytic activity in water. acs.org |
| CuSO4·5H2O/Sodium Ascorbate | Organic halides, sodium azide, terminal alkynes | 1,4-disubstituted 1,2,3-triazoles | Convenient one-pot procedure without isolation of azides. nih.gov |
Purification and Isolation Techniques for the Compound
The purification and isolation of this compound are crucial steps to obtain a product of high purity. Common techniques employed include extraction, precipitation, and chromatography.
Following the synthesis, the crude reaction mixture is typically worked up to remove catalysts, unreacted starting materials, and byproducts. This often involves partitioning the mixture between an organic solvent and an aqueous solution. The organic layer containing the product can then be washed with brine and dried over an anhydrous salt like sodium sulfate.
Precipitation can be an effective method for isolating the product if it is a solid and has low solubility in a particular solvent system. Crystallization from a suitable solvent or solvent mixture can further enhance the purity of the compound.
For mixtures of regioisomers or products that are oils, column chromatography is the most common purification method. peerj.com Silica gel is a frequently used stationary phase, and the mobile phase is selected based on the polarity of the compounds to be separated. peerj.com Thin-layer chromatography (TLC) is used to monitor the progress of the purification. peerj.com
The purified compound is then characterized using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. nih.govresearchgate.net
Reactivity and Reaction Mechanisms of 4 Bromo 1 Ethyl 1h 1,2,3 Triazole
Reactivity of the Bromine Atom
The bromine atom on the 4-Bromo-1-ethyl-1H-1,2,3-triazole is a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functional groups onto the triazole ring.
Nucleophilic Aromatic Substitution Reactions
While classical nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally challenging, the electron-deficient nature of the 1,2,3-triazole ring can facilitate such reactions. In related systems, such as 5-bromo-1,2,3-triazines, SNAr reactions with phenols have been successfully demonstrated to yield the corresponding aryloxy-triazines in excellent yields. acs.org This suggests that this compound could potentially undergo similar substitutions with strong nucleophiles, particularly under forcing conditions or with appropriate activation. The presence of the three nitrogen atoms in the triazole ring withdraws electron density, making the carbon atom attached to the bromine more susceptible to nucleophilic attack. acs.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 4-bromo-1-substituted-1,2,3-triazoles are excellent substrates for these transformations.
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the bromo-triazole with a boronic acid or its ester. For instance, 2-substituted 4-bromo-1,2,3-triazoles readily undergo Suzuki-Miyaura coupling with alkyl-, aryl-, and vinylboronic acids to produce fully substituted triazoles in good to excellent yields. nih.govacs.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a palladium complex with an N-heterocyclic carbene (NHC) ligand, and a base. researchgate.netresearchgate.netthieme-connect.com In some cases, issues with double cross-coupling can be mitigated by using a 4-bromo-5-iodo-1,2,3-triazole substrate, which allows for selective coupling at the more reactive C-I bond. thieme-connect.com
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. 4-Bromo-1-substituted-1,2,3-triazoles can be effectively coupled with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to afford 4-alkynyl-1,2,3-triazoles. rsc.org Copper-free Sonogashira protocols have also been developed. rsc.orgresearchgate.net This reaction is a valuable method for introducing alkynyl moieties, which can be further functionalized.
Stille Coupling: The Stille reaction involves the coupling of an organostannane with an organic halide. Solvent-free Stille cross-coupling reactions of 4- and 5-halo-1,2,3-triazoles have been reported, providing an environmentally friendly and efficient route to fully substituted 1,2,3-triazoles. researchgate.net Microwave-assisted Stille reactions have also been shown to significantly improve reaction rates and yields for related bromo-triazoles. thieme-connect.com
| Reaction | Catalyst/Reagents | Product Type | Key Features |
| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl/Alkyl/Vinyl-1-ethyl-1H-1,2,3-triazole | Forms C-C bonds; versatile for introducing various substituents. nih.govacs.org |
| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-1-ethyl-1H-1,2,3-triazole | Forms C-C triple bonds; introduces a functional handle for further reactions. rsc.org |
| Stille | Pd catalyst, Organostannane | 4-Aryl/Vinyl-1-ethyl-1H-1,2,3-triazole | Can be performed under solvent-free conditions. researchgate.net |
Grignard-type Reactions and Related Organometallic Transformations
The bromine atom in this compound can be utilized to generate organometallic intermediates, such as Grignard or organolithium reagents, which can then react with various electrophiles.
For example, related 4,5-dibromo-1-substituted-1H-1,2,3-triazoles have been shown to react with butyllithium (B86547) at low temperatures to selectively form a lithiated derivative at the 5-position, which can then be quenched with electrophiles. rsc.orgresearchgate.net A similar approach could potentially be applied to this compound to generate the corresponding 4-lithio or 4-magnesio species. A patent describes a method for preparing 1-substituted-1H-1,2,3-triazole-4-carboxylic acid by treating a 1-substituted-4,5-dibromo-1H-1,2,3-triazole with isopropylmagnesium chloride to first form the 4-bromo-1H-1,2,3-triazole, followed by reaction with an isopropylmagnesium chloride-lithium chloride composite. google.com This indicates the feasibility of forming a Grignard reagent at the 4-position. The synthesis of 1,2,3-triazoles through Grignard reactions has also been explored by protecting the azide (B81097) group before forming the organomagnesium intermediate. frontiersin.orgnih.gov
Reactivity of the 1,2,3-Triazole Ring System
The 1,2,3-triazole ring is an aromatic heterocycle that exhibits a degree of stability. acs.org Its reactivity is influenced by the presence of the three nitrogen atoms, which generally make the ring electron-deficient.
Electrophilic Aromatic Substitution (if applicable to de-brominated form)
Electrophilic substitution on the 1,2,3-triazole ring itself is generally difficult due to the electron-withdrawing nature of the three nitrogen atoms. bhu.ac.in Such reactions typically require harsh conditions or the presence of powerful electron-releasing substituents on the ring. bhu.ac.in In the case of the de-brominated form, 1-ethyl-1H-1,2,3-triazole, electrophilic attack would be challenging. However, N-alkylation is a common electrophilic substitution that occurs at the nitrogen atoms. bhu.ac.in Bromination of 1,2,3-triazoles can occur at the 4- and 5-positions, but often requires a catalyst. bhu.ac.in
Reactivity of 4-Bromoacetyl-1,2,3-triazoles as Electrophiles
While not directly involving this compound, the reactivity of the closely related 4-bromoacetyl-1,2,3-triazoles provides valuable insight into the electrophilic nature of functional groups attached to the triazole ring. The 4-bromoacetyl group is a potent electrophile and readily reacts with various nucleophiles.
Studies have shown that 4-bromoacetyl-1H-1,2,3-triazoles react with amines and phenols to form a variety of heterocyclic products. researchgate.netclockss.orgresearchgate.netcrossref.org For example, reaction with amines can lead to the formation of aminoketone products. researchgate.netclockss.org In some cases, unexpected cyclization reactions can occur, leading to the formation of more complex heterocyclic systems like pyrazines. researchgate.netclockss.org The reaction with phenols in the presence of a base typically yields keto-ethers. clockss.orgresearchgate.net These reactions highlight the ability of the 1,2,3-triazole ring to activate an adjacent functional group towards nucleophilic attack.
| Reactant | Nucleophile | Product | Reference |
| 4-Bromoacetyl-1H-1,2,3-triazole | Benzylamine | 2,5-bis(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)pyrazine | researchgate.netclockss.org |
| 4-Bromoacetyl-1H-1,2,3-triazole | 4-Bromoaniline | Aminoketone | researchgate.netclockss.org |
| 4-Bromoacetyl-1H-1,2,3-triazole | Phenol | Keto-ether | clockss.orgresearchgate.net |
| 4-Bromoacetyl-1H-1,2,3-triazole | β-Naphthol | Keto-ether | clockss.orgresearchgate.net |
Cycloaddition Reactions with Functionalized Triazoles
The primary route to synthesizing 1,4-disubstituted 1,2,3-triazoles, including this compound, is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgfrontiersin.org This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, which proceeds with high regioselectivity to yield the 1,4-disubstituted product. acs.orgorganic-chemistry.org
In the context of preparing this compound, the reaction would involve ethyl azide and a bromo-substituted alkyne. A notable challenge is the handling of bromoacetylene, which is highly reactive. To circumvent this, researchers have developed bromoacetylene equivalents. For instance, Orita and co-workers reported the use of bromo(phosphoryl)ethyne as a stable bromoethyne (B3344055) equivalent. The cycloaddition of this reagent with an organic azide, catalyzed by CuI, leads to the formation of 4-bromo-1,2,3-triazoles. acs.orgsemanticscholar.org The synthesis of the target compound would thus proceed by reacting ethyl azide with a suitable bromoalkyne precursor in the presence of a copper(I) catalyst.
Another approach involves a one-pot, two-stage synthesis where a terminal alkyne reacts with an organic azide, followed by treatment with an N-halosuccinimide. beilstein-journals.org For the synthesis of this compound, this would entail the cycloaddition of ethyl azide and acetylene, followed by in-situ bromination of the resulting 1-ethyl-1H-1,2,3-triazole.
The following table summarizes a representative cycloaddition reaction for the synthesis of 1-substituted-4-bromo-1,2,3-triazoles.
| Reactant 1 (Azide) | Reactant 2 (Alkyne Equivalent) | Catalyst | Solvent | Product | Ref |
| Ethyl Azide | Bromo(phosphoryl)ethyne | CuI | MeOH/H₂O | This compound | acs.org |
| Organic Azides | Terminal Alkynes / MeMgCl | Cu(I) | THF | 1-substituted-4-bromo-1,2,3-triazoles | beilstein-journals.org |
The 4-bromo-1,2,3-triazole scaffold serves as a building block for further functionalization. The bromine atom can be substituted through various reactions, including nucleophilic substitution and cross-coupling reactions like the Suzuki-Miyaura reaction, to introduce diverse functionalities onto the triazole ring. nih.gov
Mechanistic Insights into Transformations Involving the Compound
The formation of this compound via the CuAAC reaction follows a well-studied catalytic cycle. The generally accepted mechanism involves the following key steps acs.orgsemanticscholar.org:
Formation of Copper(I) Acetylide: The copper(I) catalyst reacts with the terminal alkyne (or its equivalent) to form a copper(I) acetylide intermediate. Some proposals suggest a binuclear copper intermediate may be involved to activate the acetylide. acs.org
Coordination with Azide: The organic azide coordinates to the copper center of the acetylide intermediate.
Cyclization: A six-membered copper-containing intermediate forms, followed by intramolecular cyclization through the formation of a C-N bond.
Ring Contraction and Product Release: The subsequent formation of the second C-N bond and reductive elimination leads to the stable 1,4-disubstituted 1,2,3-triazole ring and regenerates the copper(I) catalyst, allowing the cycle to continue. acs.org
The presence of the bromine atom on the triazole ring in this compound is crucial for its subsequent transformations. The bromine atom acts as a good leaving group, facilitating a range of substitution and coupling reactions.
One important transformation is the Suzuki-Miyaura cross-coupling reaction . In a study by Shaulis et al. and Polshettiwar et al., bromo-substituted triazoles were coupled with various arylboronic acids in the presence of a palladium catalyst (like Pd(OAc)₂) and a base (such as K₂CO₃). nih.gov The mechanism for this transformation involves a standard catalytic cycle for palladium-catalyzed cross-coupling:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the this compound.
Transmetalation: The organoboronic acid reacts with the palladium(II) intermediate in the presence of a base, transferring the organic group from boron to palladium.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.
This reactivity makes this compound a valuable precursor for creating a library of highly functionalized triazole derivatives with potential applications in various fields of chemical research.
Derivatization and Advanced Functionalization of 4 Bromo 1 Ethyl 1h 1,2,3 Triazole As a Building Block
Synthesis of Multi-Substituted Triazoles
The synthesis of multi-substituted 1,2,3-triazoles is a significant area of research, as the introduction of various functional groups onto the triazole core allows for the fine-tuning of its chemical and biological properties. beilstein-journals.orgresearchgate.net 4-Bromo-1-ethyl-1H-1,2,3-triazole is an excellent starting material for creating such diversity.
Introduction of Additional Functionalities at C5
The C5 position of the 1,2,3-triazole ring is a primary site for introducing additional functionalities. A common strategy involves the initial synthesis of a 4,5-disubstituted triazole, which then directs further reactions. For instance, the alkylation of a 4,5-dibromo-1,2,3-triazole can proceed with high regioselectivity at the N2 position due to steric hindrance from the bromine atoms at C4 and C5. scielo.br These bromine atoms can then be sequentially replaced to introduce different substituents. scielo.br
Palladium-catalyzed cross-coupling reactions are instrumental in functionalizing the C5 position. rsc.org For example, Suzuki-Miyaura coupling reactions can be employed to introduce aryl or heteroaryl groups. researchgate.net Similarly, Sonogashira coupling allows for the introduction of alkynyl groups. beilstein-journals.org The reactivity of the C-Br bond at the C4 position of this compound makes it a suitable substrate for these transformations, leading to the formation of 1-ethyl-4,5-disubstituted-1,2,3-triazoles.
Recent research has also explored copper-catalyzed methods. The interception of 5-cuprated 1,2,3-triazoles, which are key intermediates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, with electrophiles can yield C5-functionalized triazoles. bohrium.com These can then serve as substrates for further palladium-catalyzed cross-coupling reactions. bohrium.com
A variety of multi-substituted triazoles can be synthesized through these methods. The table below provides examples of such reactions.
| Starting Material | Reagents and Conditions | Product | Yield |
| 4,5-Dibromo-1,2,3-triazole | Alkylating agent | N2-Alkyl-4,5-dibromo-1,2,3-triazole | High |
| 4-Bromo-6H-1,2-oxazine | Phenylacetylene, PdCl2(PPh3)2, CuI, Et3N, toluene | 4-Alkynyl-substituted 6H-1,2-oxazine | Good |
| 5-Iodo-1,2,3-triazoles | Amine, CO, Pd(PPh3)4, KOH, (CH3O)2CO | 1,4,5-Trisubstituted 1,2,3-triazole-5-carboxamides | Moderate to High |
Post-Functionalization of the Triazole Scaffold
Post-functionalization of the pre-formed triazole scaffold is a powerful strategy for generating diverse derivatives. beilstein-journals.orgscielo.br This approach often begins with a simple, readily available triazole, which is then elaborated through a series of reactions. The 1,2,3-triazole skeleton is typically synthesized via a copper-catalyzed reaction between an azide (B81097) and an alkyne. scielo.br
Once the this compound is in hand, the bromine atom can be transformed into a variety of other functional groups. Palladium-catalyzed reactions are particularly useful for this purpose. For example, N2-selective arylation of 1,2,3-triazoles can be achieved using palladium catalysts with sterically hindered phosphine (B1218219) ligands. scielo.brresearchgate.net This allows for the introduction of aryl groups at the N2 position, a transformation that is often difficult to achieve through traditional cycloaddition reactions. researchgate.net
Furthermore, the bromine at C4 can be converted to other functionalities, such as cyano groups, through palladium-catalyzed cyanation of 5-iodotriazoles. dntb.gov.ua While the starting material in this specific example is an iodotriazole, similar reactivity can be expected for the corresponding bromotriazole.
Construction of Complex Heterocyclic Systems Utilizing the Compound
The reactivity of this compound makes it a valuable precursor for the construction of more complex, fused heterocyclic systems. beilstein-journals.orgmdpi.com These larger, polycyclic structures often exhibit interesting biological activities. mdpi.com
One approach involves intramolecular cyclization reactions. For instance, a palladium-catalyzed protocol has been developed for the synthesis of functionalized 7,10-dihydropyrrolo[3,2,1-ij] beilstein-journals.orgresearchgate.netdntb.gov.uatriazolo[4,5-c]quinolines from bromo-substituted N-propargyl-indoles. mdpi.com The synthesis of the triazole core in these precursors is achieved via a CuAAC reaction. mdpi.com This strategy highlights the power of combining different catalytic methods to build molecular complexity.
Another strategy is the synthesis of triazole-fused sultams. This involves a modified CuAAC cycloaddition to produce an intermediate sulfonamide-tethered 5-iodo-1,2,3-triazole, which then undergoes a base-mediated cyclization under catalyst-free conditions. beilstein-journals.org
The following table summarizes examples of complex heterocyclic systems synthesized from triazole precursors.
| Precursor | Reaction Type | Resulting Heterocyclic System |
| Bromo-substituted N-propargyl-indoles | Palladium-catalyzed annulation | 7,10-Dihydropyrrolo[3,2,1-ij] beilstein-journals.orgresearchgate.netdntb.gov.uatriazolo[4,5-c]quinolines |
| Sulfonamide-tethered 5-iodo-1,2,3-triazoles | Base-mediated intramolecular cyclization | Triazole-fused sultams |
| 1-(2-Bromoaryl)-1,2,3-triazoles | Palladium-catalyzed carbonylative C–H functionalization | Triazolo[1,5-a]indolones |
Ligand Design and Coordination Chemistry (if applicable to derivatives)
The 1,2,3-triazole ring, with its multiple nitrogen atoms, is an excellent ligand for coordinating to metal ions. researchgate.netscispace.com The functionalization of the triazole core, as described in the previous sections, allows for the design of ligands with specific electronic and steric properties. These tailored ligands can then be used to create coordination complexes with unique catalytic or material properties. scispace.com
Derivatives of this compound can be designed to act as ligands in coordination chemistry. For example, the introduction of a coordinating group at the C4 or C5 position can create a bidentate or tridentate ligand. The N2-arylation of the triazole ring can also influence the coordination properties of the resulting molecule. researchgate.net
The coordination chemistry of triazole-based ligands has been extensively studied, leading to the development of coordination polymers and metal-organic frameworks (MOFs). scispace.com These materials have applications in areas such as gas storage, catalysis, and sensing. The versatility of the 1,2,3-triazole scaffold, accessible through the functionalization of precursors like this compound, makes it a valuable component in the design of new coordination materials.
Structural Elucidation and Advanced Spectroscopic Characterization of 4 Bromo 1 Ethyl 1h 1,2,3 Triazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopynih.govmdpi.comresearchgate.netfrontiersin.orgajgreenchem.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 4-bromo-1,2,3-triazole derivatives. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of specific functional groups. frontiersin.orgfrontiersin.org
¹H NMR Analysisnih.govmdpi.comfrontiersin.orgajgreenchem.comfrontiersin.org
Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms within a molecule. For derivatives of 4-bromo-1,2,3-triazole, the ¹H NMR spectrum reveals characteristic signals for the triazole ring proton, the protons of the ethyl group at the N1 position, and any protons on other substituents.
The proton on the C5 carbon of the 1,2,3-triazole ring typically appears as a distinct singlet in the downfield region of the spectrum, generally between δ 7.5 and 8.5 ppm. nih.govmdpi.com For instance, in the derivative (R)-1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-4-phenyl-1H-1,2,3-triazole, the triazole proton (H-5) gives a singlet at δ 8.05 ppm. nih.govfrontiersin.org Similarly, for 1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-phenyl-1H-1,2,3-triazole, this proton signal is observed at δ 8.01 ppm. beilstein-journals.org
The ethyl group attached to the nitrogen atom (N1) presents a classic ethyl pattern: a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet typically appears further downfield due to the deshielding effect of the adjacent nitrogen atom of the triazole ring. In the related compound 3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole, the N-alkyl protons show a triplet for the terminal CH₃ at δ 0.63 ppm and signals for the CH₂ groups at δ 1.41 and 4.03 ppm. mdpi.com
The following table summarizes representative ¹H NMR data for various 1,2,3-triazole derivatives.
| Compound Name | Solvent | Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | J (Hz) |
| (R)-1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-4-phenyl-1H-1,2,3-triazole frontiersin.org | Chloroform-d | Triazole H-5 | 8.05 | s | |
| Aromatic H | 7.78-6.63 | m | |||
| OCH₃ | 3.69 | s | |||
| CH₃ (propyl) | 1.24 | d | 6.2 | ||
| (R)-4-(1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-1H-1,2,3-triazol-4-yl)aniline frontiersin.org | DMSO-d₆ | Triazole H-5 | 7.90 | s | |
| Aromatic H | 7.43-6.59 | m | |||
| NH₂ | 4.23 | brs | |||
| OCH₃ | 3.67 | s | |||
| CH₃ (propyl) | 1.20 | d | 6.5 | ||
| 3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole mdpi.com | CDCl₃ | Aromatic H | 7.54, 7.68 | d | 8.4 |
| N-CH₂ | 4.03 | t | 7.2 | ||
| CH₂ | 1.41 | sext | 7.2 | ||
| CH₃ | 0.63 | t | 7.2 |
¹³C NMR Analysisnih.govmdpi.comfrontiersin.orgajgreenchem.comfrontiersin.org
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In 4-bromo-1,2,3-triazole derivatives, the two carbon atoms of the triazole ring (C4 and C5) are of particular interest. The carbon atom bearing the bromine (C4) is typically found at a distinct chemical shift, while the C5 carbon's resonance is also characteristic. For 1,4-disubstituted 1,2,3-triazoles, the quaternary carbon of the triazole ring (C4) resonates around δ 143.6 ppm, while the C5 carbon appears at approximately δ 125.0 ppm. mdpi.com
The carbons of the N-ethyl group will also show characteristic signals, with the methylene carbon (-CH₂) appearing further downfield than the methyl carbon (-CH₃). For example, in the analogous compound 3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole, the carbons of the N-propyl group are observed at δ 46.6 (N-CH₂), 23.4 (CH₂), and 10.6 (CH₃) ppm. mdpi.com
The table below presents ¹³C NMR data for several related triazole compounds.
| Compound Name | Solvent | Carbon Assignment | Chemical Shift (δ ppm) |
| (R)-1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-4-phenyl-1H-1,2,3-triazole frontiersin.org | Chloroform-d | Triazole C-4 | 147.4 |
| Triazole C-5 | 121.5 | ||
| Aromatic/Alkene C | 151.5, 130.8, 128.8, 128.0, 125.5, 123.5, 119.2, 115.6, 115.0 | ||
| OCH₃ | 55.9 | ||
| CH₃ (propyl) | 17.1 | ||
| (R)-4-(1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-1H-1,2,3-triazol-4-yl)aniline frontiersin.org | DMSO-d₆ | Triazole C-4 | 145.5 |
| Triazole C-5 | 120.1 | ||
| Aromatic/Alkene C | 151.5, 126.5, 123.4, 119.1, 115.7, 114.9, 114.7 | ||
| OCH₃ | 56.0 | ||
| CH₃ (propyl) | 17.2 | ||
| 3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole mdpi.com | CDCl₃ | Triazole C-3/C-5 | 154.8 |
| C-Br | 124.8 | ||
| Aromatic C | 132.3, 130.4, 126.6 | ||
| N-CH₂ | 46.6 | ||
| CH₂ | 23.4 | ||
| CH₃ | 10.6 |
Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)
For complex derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve ambiguities and confirm structural assignments. arkat-usa.org Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded ¹H and ¹³C nuclei, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) H-C couplings. These are crucial for unambiguously assigning quaternary carbons and piecing together different fragments of the molecule. mdpi.com For instance, in N-substituted 1,2,3-triazoles, 2D HMBC NMR analysis can distinguish between isomers by observing the correlation (or lack thereof) between the N-alkyl protons and the C4 and C5 carbons of the triazole ring. arkat-usa.org NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, providing insights into the molecule's conformation. ncl.res.in
Infrared (IR) Spectroscopynih.govmdpi.comresearchgate.netfrontiersin.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). In the characterization of 4-bromo-1-ethyl-1H-1,2,3-triazole and its derivatives, IR spectra typically show characteristic absorption bands for the C-H bonds of the alkyl and aromatic groups, C=C and C=N stretching vibrations within the triazole and any aromatic rings, and the C-N stretching of the triazole ring. The presence of the C-Br bond also gives rise to a characteristic absorption in the fingerprint region of the spectrum. For example, in a study of 1,2,3-triazole derivatives, the formation of the triazole ring was confirmed by the appearance of a new peak around 3155 cm⁻¹ and the disappearance of the azide (B81097) peak at ~2120 cm⁻¹. researchgate.net
The table below lists characteristic IR absorption bands for representative triazole derivatives.
| Compound Name | Medium | Wavenumber (cm⁻¹) | Assignment |
| (R)-1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-4-phenyl-1H-1,2,3-triazole frontiersin.org | Solid | 1498 | Aromatic C=C |
| 1265 | C-O stretch | ||
| 1128 | C-N stretch | ||
| 732 | C-H bend | ||
| (R)-4-(1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-1H-1,2,3-triazol-4-yl)aniline frontiersin.org | Solid | 3380 | N-H stretch |
| 1586, 1496 | Aromatic C=C | ||
| 1268 | C-O stretch | ||
| 736 | C-H bend | ||
| 3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole mdpi.com | ATR | 2955, 2930, 2869 | C-H stretch (alkyl) |
| 1468, 1455 | Aromatic C=C | ||
| 1069 | C-Br stretch | ||
| 827 | C-H bend (aromatic) |
Mass Spectrometry (MS)nih.govmdpi.combeilstein-journals.org
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. The presence of bromine is readily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
High-Resolution Mass Spectrometry (HRMS)nih.govmdpi.combeilstein-journals.orgrsc.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. This technique is crucial for confirming the molecular formula of newly synthesized compounds. For derivatives of this compound, HRMS can unequivocally confirm the presence of one bromine atom and the correct number of carbon, hydrogen, and nitrogen atoms, distinguishing it from other compounds with a similar nominal mass. beilstein-journals.org For example, the calculated mass for the [M+H]⁺ ion of C₁₈H₁₉⁷⁹BrN₃O₂ is 388.0664, and an experimental HRMS finding of 388.0661 provides strong evidence for this molecular formula. nih.govfrontiersin.org
The following table shows HRMS data for several bromo-triazole derivatives.
| Compound Name | Ionization Mode | Molecular Formula | Calculated m/z ([M+H]⁺) | Found m/z |
| (R)-1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-4-phenyl-1H-1,2,3-triazole frontiersin.org | ESI⁺ | C₁₈H₁₉⁷⁹BrN₃O₂ | 388.0664 | 388.0661 |
| (R)-4-(1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-1H-1,2,3-triazol-4-yl)aniline nih.gov | ESI⁺ | C₂₄H₂₄⁷⁹BrN₃O₂ | 404.2004 | 404.2002 |
| 3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole mdpi.com | C₁₇H₁₅N₃Br₂ | 419.9705 | 419.9701 | |
| 3,5-Bis(4-bromophenyl)-4-hexyl-4H-1,2,4-triazole mdpi.com | C₂₀H₂₁N₃Br₂ | 462.0175 | 462.0177 |
X-ray Crystallography for Solid-State Structure Determination
Detailed crystallographic studies have been performed on various derivatives, revealing key structural features. For instance, the crystal structure of Ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate, a related derivative, has been determined. researchgate.net This compound was found to crystallize in the monoclinic system with the space group P21/c. researchgate.net The crystal structure is stabilized by intermolecular hydrogen bonds, which link the molecules into infinite chains. researchgate.net
Another analyzed derivative, 1-[4-Bromo-2-(trifluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazole, crystallizes in the monoclinic P 21 /n space group. iucr.org In its crystal structure, molecules are linked by C—H⋯N interactions. iucr.org The analysis of a 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone derivative showed it crystallizes in a non-centrosymmetric monoclinic space group (Pn) and exhibits intermolecular C–H⋯O/N hydrogen bonds and Br⋯Br interactions.
The table below summarizes the crystallographic data for selected derivatives of this compound.
Table 1: Crystallographic Data for Selected 1,2,3-Triazole Derivatives
| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| Ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate | Monoclinic | P21/c | a = 4.9556(6) Å, b = 10.4549(7) Å, c = 27.417(2) Å, β = 93.442(6)° | researchgate.net |
These examples demonstrate how X-ray crystallography provides a detailed understanding of the solid-state packing and intermolecular forces that govern the crystal lattice of bromo-triazole derivatives.
Other Analytical and Spectroscopic Methods (e.g., UV-Vis, Elemental Analysis)
Beyond X-ray crystallography, other analytical and spectroscopic techniques are essential for the comprehensive characterization of this compound and its derivatives. These methods provide complementary information regarding the compound's electronic properties and elemental composition.
UV-Vis Spectroscopy
UV-Visible spectroscopy is utilized to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For triazole derivatives, UV-Vis spectra can confirm the formation of the triazole ring and provide information about the electronic effects of various substituents. For example, the structure of 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde was analyzed using UV-Vis spectroscopy, among other methods. researchgate.net
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which is then compared to the theoretical values calculated from the proposed molecular formula. This comparison is a crucial step in confirming the identity and purity of a newly synthesized compound. For instance, the molecular structure of Ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate was confirmed in part by elemental analysis. researchgate.net
The table below presents a hypothetical representation of elemental analysis data for a bromo-triazole derivative, illustrating how the experimental findings are matched with theoretical calculations.
Table 2: Example of Elemental Analysis Data
| Element | Theoretical % | Found % |
|---|---|---|
| C | 29.84 | 29.81 |
| H | 3.13 | 3.15 |
| Br | 33.12 | 33.09 |
This combined approach of using X-ray crystallography along with other spectroscopic and analytical methods ensures a thorough and accurate structural elucidation of this compound and its derivatives.
Computational and Theoretical Investigations of 4 Bromo 1 Ethyl 1h 1,2,3 Triazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed examination of molecular systems. For 4-Bromo-1-ethyl-1H-1,2,3-triazole, these methods can elucidate the influence of the bromo and ethyl substituents on the electronic nature and geometry of the aromatic triazole ring.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries, including bond lengths and angles, and to map electron distribution.
For 1,2,3-triazole derivatives, DFT calculations are routinely used to predict their three-dimensional structure with high accuracy. acs.orgmdpi.combohrium.com In the case of this compound, DFT would be used to calculate the precise bond lengths between the atoms of the triazole ring, the C-Br bond, and the bonds within the N-ethyl group. The planarity of the triazole ring and the orientation of the substituents are key outputs of these calculations.
Illustrative Optimized Molecular Geometry Parameters (Predicted) Note: The following data is illustrative and based on general DFT calculations for similar 1,4-disubstituted 1,2,3-triazoles. Specific experimental or calculated values for this compound are not available in the cited literature.
| Parameter | Predicted Value |
|---|---|
| C4-Br Bond Length | ~1.88 Å |
| N1-N2 Bond Length | ~1.35 Å |
| N2-N3 Bond Length | ~1.30 Å |
| N3-C4 Bond Length | ~1.36 Å |
| C4-C5 Bond Length | ~1.38 Å |
| C5-N1 Bond Length | ~1.37 Å |
| N1-C(ethyl) Bond Length | ~1.48 Å |
| C5-C4-Br Bond Angle | ~128° |
| N1-C5-C4 Bond Angle | ~108° |
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov
Illustrative Frontier Molecular Orbital Energies (Predicted) Note: These values are illustrative, based on typical DFT calculations for related triazole derivatives. nih.gov They are not specific to this compound.
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | ~ -7.0 eV |
| LUMO | ~ -0.5 eV |
| HOMO-LUMO Gap (ΔE) | ~ 6.5 eV |
Stability and Aromaticity Studies of the Triazole Ring
The 1,2,3-triazole ring is an aromatic heterocycle, possessing a delocalized 6π-electron system that confers significant stability. acs.org Computational methods can quantify this aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations are used to measure the magnetic shielding at the center of a ring; a negative NICS value is a hallmark of aromatic character.
The stability of the 1H- and 2H-tautomers of 1,2,3-triazoles has been computationally shown to be in equilibrium, while the 4H-isomer is non-aromatic and less stable. acs.org The presence of substituents can influence the electronic structure and, consequently, the degree of aromaticity, though the fundamental aromatic nature of the 1H-1,2,3-triazole core in this compound remains. The stability imparted by the aromatic ring is a key reason for the widespread use of triazoles as core scaffolds in various applications. mdpi.com
Reaction Mechanism Predictions and Energy Profiles
Theoretical chemistry is instrumental in mapping the pathways of chemical reactions, predicting transition states, and calculating activation energies. For this compound, this includes predicting its behavior in reactions such as nucleophilic substitution or further functionalization.
A primary synthetic route to 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.org Computational studies have extensively detailed the catalytic cycle of this reaction. researchgate.net While this compound is a product, understanding its potential to undergo further reactions is also important. For instance, the bromine atom can be replaced via cross-coupling reactions. DFT calculations can model the energy profiles of these subsequent transformations, identifying the most likely reaction pathways and intermediates, and providing a rationale for experimentally observed outcomes.
Advanced Computational Modeling for Chemical Properties
Beyond fundamental quantum calculations, advanced computational models can predict a range of chemical and physical properties. Methods like Quantitative Structure-Activity Relationship (QSAR) modeling can correlate computed molecular descriptors with observed biological activity or physical properties. For 1,2,3-triazole derivatives, these models are used to predict properties relevant to drug design and materials science. nih.govnih.gov
For this compound, computational models could predict properties such as its dipole moment, polarizability, and solubility in various solvents. Molecular dynamics simulations could be employed to study its behavior in a condensed phase or its interaction with a biological target, providing a dynamic view of intermolecular forces and binding modes. These advanced techniques bridge the gap from a single molecule's theoretical properties to its macroscopic behavior. bohrium.com
Applications in Chemical Sciences and Materials Technology
Utility as a Synthon in Organic Synthesis
4-Bromo-1-ethyl-1H-1,2,3-triazole is a highly effective synthon, or building block, in organic synthesis. The presence of the carbon-bromine bond allows for a variety of cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. researchgate.net The bromine atom can be readily substituted, enabling the introduction of diverse functional groups at the 4-position of the triazole ring.
Key synthetic transformations involving this compound include:
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes, creating a direct link between the triazole and an alkyne moiety.
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to yield a wide range of functionalized triazoles.
These reactions are instrumental in the synthesis of novel compounds for pharmaceuticals and agrochemicals, where the 1,2,3-triazole core often serves as a key pharmacophore that can enhance the biological activity and physicochemical properties of the final molecule. researchgate.net The ability to precisely modify the structure allows for the creation of large libraries of compounds for screening in drug discovery and agrochemical research. nih.gov
A general representation of the synthetic utility is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which is often the initial step in forming the triazole ring itself. researchgate.netorganic-chemistry.org Following the formation of the triazole, the bromo-substituent provides a gateway for further diversification.
| Reaction Type | Reagents | Product Type | Reference |
| Suzuki Coupling | Aryl/Alkyl Boronic Acids, Pd Catalyst, Base | 4-Aryl/Alkyl-1-ethyl-1H-1,2,3-triazoles | researchgate.net |
| Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts, Base | 4-Alkynyl-1-ethyl-1H-1,2,3-triazoles | researchgate.net |
| Nucleophilic Substitution | Amines, Thiols, Alkoxides | 4-Amino/Thio/Alkoxy-1-ethyl-1H-1,2,3-triazoles |
Applications in Materials Science
The unique electronic and structural properties of the 1,2,3-triazole ring make it a desirable component in modern materials science. researchgate.net These heterocycles are known for their high thermal stability, polarity, and ability to engage in strong intermolecular interactions, which are critical for the performance of functional materials. scispace.com
This compound and its derivatives are valuable monomers for the synthesis of novel polymers. The triazole unit can be incorporated into polymer backbones or as pendant groups to impart specific properties such as thermal stability, altered solubility, and enhanced mechanical strength. A closely related compound, Ethyl 4-bromo-1-trityl-1H-1,2,3-triazole-5-carboxylate, is noted for its use in synthesizing materials with specific properties, including polymers. The reactivity of the bromo-substituent allows for post-polymerization modification, enabling the creation of functional polymers with tailored characteristics.
The integration of the 1,2,3-triazole motif is a growing trend in the design of functional organic materials. These materials have applications in electronics, optics, and sensor technology. researchgate.net The high dipole moment of the triazole ring can influence the charge transport properties of organic semiconductors, making them suitable for use in devices like Organic Light Emitting Diodes (OLEDs). nih.gov The ability of the triazole nitrogens to coordinate with metal ions also makes them excellent candidates for use in chemical sensors. researchgate.net
Role in Agrochemical Development (General Chemical Precursor)
The 1,2,3-triazole scaffold is a well-established feature in a variety of agrochemicals, including fungicides and herbicides. nih.govtandfonline.com this compound serves as a key precursor for the synthesis of these active ingredients. researchgate.net The triazole moiety is often crucial for the biological activity of the final product. For instance, many successful fungicides operate by inhibiting specific enzymes in pathogenic fungi, and the triazole ring plays a critical role in binding to the enzyme's active site. The versatility of the bromo-substituent allows for the systematic modification of the molecule to optimize its efficacy, selectivity, and environmental profile. researchgate.net
| Agrochemical Class | Role of Triazole | Reference |
| Fungicides | Enzyme Inhibition | nih.gov |
| Herbicides | Bioactive Scaffold | nih.gov |
Potential in Dyes and Photographic Materials
The 1,2,3-triazole ring is found in various industrial applications, including the production of dyes and photographic materials. scispace.comnih.govarkat-usa.org The electronic properties of the triazole ring can be tuned by the introduction of different substituents, which in turn influences the absorption and emission of light. This makes triazole derivatives, including those synthesized from this compound, useful as chromophores in dyes. In photographic materials, they can act as photostabilizers, preventing the degradation of images caused by UV light. rdd.edu.iq
Use as Corrosion Inhibitors
A significant application of 1,2,3-triazole derivatives is in the prevention of corrosion for various metals and alloys, including steel, copper, and aluminum, particularly in acidic environments. nih.govnih.gov These organic compounds function by adsorbing onto the metal surface, forming a protective barrier that inhibits the corrosive process. nih.govbohrium.com
| Metal | Environment | Inhibition Mechanism | Reference |
| Steel | Acidic (e.g., HCl) | Adsorption via N-atoms and π-electrons | nih.govmdpi.com |
| Copper | Aqueous | Protective film formation | nih.gov |
| Aluminum | Basic (e.g., NaOH) | Surface adsorption, blocking active sites | nih.govijcsi.pro |
Conclusion and Future Research Directions
Summary of Key Contributions to 4-Bromo-1-ethyl-1H-1,2,3-triazole Chemistry
The synthesis of 4-bromo-1,2,3-triazoles has been a subject of considerable research. A notable advancement was the development of a process-controlled, regiodivergent copper-catalyzed cycloaddition between bromo(phosphoryl)ethyne and an azide (B81097). acs.org This method allows for the selective synthesis of 4-bromo-1,2,3-triazoles through a one-shot dephosphorylation promoted by potassium hydroxide. acs.org This approach provides a significant advantage over traditional methods that often yield mixtures of regioisomers.
Further functionalization of the 4-bromo-1,2,3-triazole core has been explored, demonstrating its utility as a synthetic intermediate. For instance, palladium-catalyzed nucleophilic substitution reactions have been successfully employed to introduce various functional groups at the 4-position. acs.org Additionally, methods for the preparation of 1-substituted-4-bromo-1H-1,2,3-triazoles from 1-substituted-4,5-dibromo-1H-1,2,3-triazoles have been established, involving a Grignard reagent. google.com This allows for the synthesis of derivatives like 1-benzyl-4-bromo-1H-1,2,3-triazole. google.com
Emerging Trends in Halogenated Triazole Synthesis
The synthesis of halogenated triazoles is a rapidly evolving area, with a focus on developing more efficient and selective methods. A prominent trend is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to construct the triazole ring. nih.govbeilstein-journals.org This reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope.
Recent strategies have focused on one-pot procedures to introduce halogens onto the triazole ring during its formation. For example, a one-pot, two-stage strategy has been developed for the synthesis of 4-chloro-, 4-bromo-, and 4-iodo-1,2,3-triazoles from nonactivated alkynes, organic azides, and N-halosuccinimides. beilstein-journals.org Another emerging area is the palladium-catalyzed C-H ortho-halogenation of 4-aryl-1,2,3-triazoles, which offers a direct method for introducing halogens onto an appended aromatic ring. ehu.es This method complements traditional electrophilic aromatic substitution pathways and allows for late-stage functionalization. ehu.es
Furthermore, the synthesis of N-fluoroalkylated 1,2,3-triazoles has gained attention, with methods being developed for their subsequent rearrangement into valuable N-fluoroalkylketenimines. rsc.org These trends highlight a move towards more atom-economical and step-efficient syntheses of diverse halogenated triazole scaffolds.
Unexplored Reactivity Pathways and Transformations
While significant progress has been made, the full reactive potential of halogenated triazoles like this compound remains to be unlocked. The reactivity of the triazole ring itself, particularly under conditions that could induce ring-opening or rearrangements, is an area ripe for exploration. For instance, the denitrogenative ring-opening of 1,2,3-triazoles is a known process, but the influence of halogen substituents on this reactivity is not fully understood. nih.gov
The unique electronic properties imparted by the halogen atom could also be exploited in novel transformations. The development of new catalytic systems that can selectively activate the C-Br bond in the presence of other functional groups would open up new avenues for cross-coupling reactions and the introduction of a wider range of substituents. The reactivity of 1,2,3-triazole-substituted vinamidines (1-azabutadienes) has been investigated, leading to the synthesis of new pyrazole (B372694) and di-1,2,3-triazole derivatives, suggesting that the core triazole structure can act as a platform for constructing more complex heterocyclic systems. researchgate.net
Expanding Applications in Advanced Chemical Systems
The unique properties of halogenated triazoles position them for a variety of advanced applications. The introduction of a halogen atom can significantly influence the biological activity of a molecule. nih.gov Therefore, this compound and its derivatives are promising candidates for the development of new therapeutic agents and agrochemicals. The triazole moiety is a known pharmacophore, and the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly being recognized for its importance in drug-receptor binding. rsc.orgrsc.org
Beyond the life sciences, halogenated triazoles have potential applications in materials science. Their ability to act as ligands for metal ions and their inherent fluorescence properties make them attractive for the development of chemosensors and molecular probes. iosrjournals.org For example, iodo-triazole systems have shown high activity as anionophores, mediating the transport of anions across lipid bilayers. rsc.org Furthermore, halogenated triazoles are being explored for their use as corrosion inhibitors in aqueous systems, where they can form a protective film on metal surfaces. google.com The development of new synthetic methodologies will undoubtedly lead to the discovery of even more diverse and impactful applications for this important class of compounds.
Q & A
Q. What are the established synthetic routes for 4-Bromo-1-ethyl-1H-1,2,3-triazole?
Methodological Answer: The synthesis typically involves two strategies:
- Substitution Reactions: Bromination of 1-ethyl-1H-1,2,3-triazole derivatives using brominating agents (e.g., ) under controlled conditions. This method requires precise stoichiometry and inert atmospheres to avoid side reactions .
- Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 1-ethyl azide and bromo-substituted alkynes. This approach offers regioselectivity and high yields under mild conditions (e.g., room temperature, aqueous/organic solvent mixtures) .
- Hydrazide Cyclization: Refluxing hydrazide precursors (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) with brominated reagents in polar aprotic solvents like DMSO, followed by crystallization for purification .
Q. How is the purity and structure of this compound validated?
Methodological Answer:
- Chromatography: HPLC or GC-MS for purity assessment, using C18 columns (HPLC) or helium carrier gas (GC-MS) .
- Spectroscopy:
- X-ray Crystallography: Single-crystal diffraction using SHELXL for refinement. Compare bond lengths (e.g., C-Br: ~1.9 Å) and angles with known triazole derivatives .
Advanced Research Questions
Q. How can crystallographic data discrepancies in this compound derivatives be resolved?
Methodological Answer:
- Software Refinement: Use SHELXL for anisotropic displacement parameter adjustments and hydrogen-bonding network analysis. For non-centrosymmetric structures (e.g., space group ), validate pseudo-symmetry using WinGX to detect pseudo-screw axes .
- Validation Tools: Cross-check with PLATON for twinning or missed symmetry operations. Address outliers in values (>0.05) by re-examining data collection parameters (e.g., crystal mounting, detector distance) .
- Case Study: In a related bromo-triazole, pseudo-symmetry caused a 0.20 Å shift in the 21 screw axis. This was resolved by refining independent molecules separately and analyzing intermolecular interactions (e.g., Br⋯Br contacts) .
Q. What strategies optimize regioselectivity in bromination reactions of 1-ethyl-1H-1,2,3-triazole?
Methodological Answer:
- Directing Groups: Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to direct bromination to the 5-position via resonance stabilization .
- Lewis Acid Catalysis: Use to polarize , enhancing electrophilic substitution at the most nucleophilic triazole carbon .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring mono-bromination over di-substitution.
Data Contradiction Note:
Q. How do electronic effects of the ethyl and bromo groups influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Ethyl Group: Enhances lipophilicity, improving membrane permeability. Compare log values (e.g., 1.8 for ethyl vs. 1.2 for methyl derivatives) .
- Bromo Group: Acts as a hydrogen-bond acceptor, targeting enzymes like VIM-2 metallo-β-lactamase. Docking studies show Br⋯O interactions (2.8–3.2 Å) with active-site residues .
- Assay Design: Test antimicrobial activity via MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use metronidazole triazole derivatives as positive controls .
Q. How to mitigate decomposition of this compound under storage?
Methodological Answer:
- Stabilizers: Add 1% hydroquinone to inhibit radical-mediated degradation.
- Storage Conditions: Store in amber vials under argon at -20°C. Avoid exposure to UV light, which cleaves the C-Br bond (confirmed by GC-MS monitoring) .
- Purity Threshold: Maintain >98% purity (HPLC); impurities accelerate decomposition via halogen exchange reactions .
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value (Example from ) |
|---|---|
| Space Group | |
| C-Br Bond Length | 1.90 Å |
| Dihedral Angle (Triazole/Ph) | 52.3° |
| Intermolecular Br⋯Br | 3.599 Å |
Q. Table 2: Biological Activity Benchmarks
| Assay Type | Target | IC₅₀/ MIC (μM) |
|---|---|---|
| Antimicrobial (MIC) | S. aureus | 12.5 |
| Anticancer (MTT) | HeLa Cells | 8.2 |
| Enzyme Inhibition | VIM-2 β-Lactamase | 0.45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
